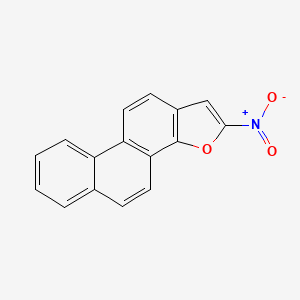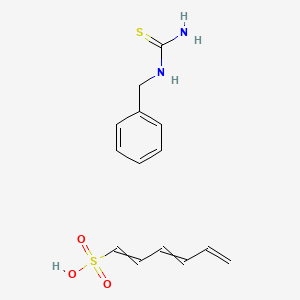
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid is a compound that combines the properties of benzylthiourea and hexa-1,3,5-triene-1-sulfonic acid Benzylthiourea is known for its applications in organic synthesis and medicinal chemistry, while hexa-1,3,5-triene-1-sulfonic acid is a conjugated system with unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid typically involves the reaction of benzylthiourea with hexa-1,3,5-triene-1-sulfonic acid under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Common synthetic routes include:
Direct Condensation: Benzylthiourea is reacted with hexa-1,3,5-triene-1-sulfonic acid in the presence of a suitable catalyst.
Stepwise Synthesis: Intermediate compounds are synthesized first, followed by their condensation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiourea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiourea derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Electron Transfer: Participating in redox reactions due to its conjugated system.
Comparación Con Compuestos Similares
Similar Compounds
Benzylthiourea: Known for its applications in organic synthesis and medicinal chemistry.
Hexa-1,3,5-triene: A conjugated system with unique electronic properties.
Sulfonic Acids: Widely used in various chemical and industrial applications.
Uniqueness
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid is unique due to its combination of properties from benzylthiourea and hexa-1,3,5-triene-1-sulfonic acid. This combination imparts the compound with distinct electronic, chemical, and biological properties, making it valuable for a wide range of applications.
Propiedades
Número CAS |
113419-40-2 |
|---|---|
Fórmula molecular |
C14H18N2O3S2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid |
InChI |
InChI=1S/C8H10N2S.C6H8O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-2-3-4-5-6-10(7,8)9/h1-5H,6H2,(H3,9,10,11);2-6H,1H2,(H,7,8,9) |
Clave InChI |
YCMLPSKJBBCAKH-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC=CS(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


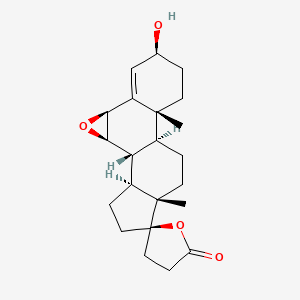
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
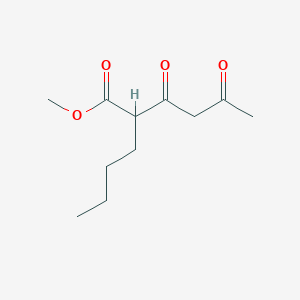
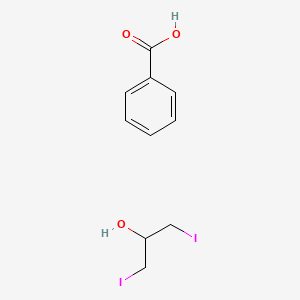
![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
![7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14300930.png)
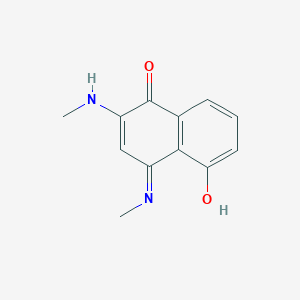
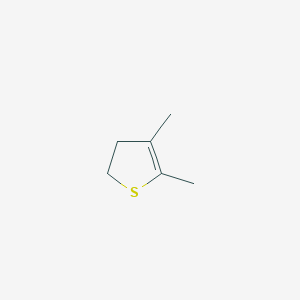
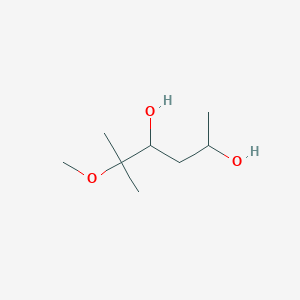
![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)
-lambda~5~-arsane](/img/structure/B14300960.png)
![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)
